N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide
Beschreibung
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a chlorophenoxy group, and an amide linkage, making it a versatile molecule for research and industrial purposes.
Eigenschaften
Molekularformel |
C17H18ClN3O3 |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-5-7-14(8-6-13)24-12-16(22)20-10-3-11-21-17(23)15-4-1-2-9-19-15/h1-2,4-9H,3,10-12H2,(H,20,22)(H,21,23) |
InChI-Schlüssel |
NJKJFWUBWQJVOD-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl |
Löslichkeit |
50.5 [ug/mL] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 3-aminopropylamine to yield N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]amine. Finally, this intermediate is coupled with pyridine-2-carboxylic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide
- N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide
Uniqueness
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide stands out due to its unique combination of a pyridine ring and a chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
